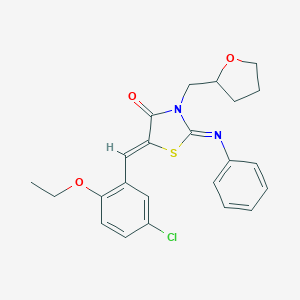![molecular formula C19H23N3O3S B313278 N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B313278.png)
N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is a complex organic compound with a unique structure that includes a thienylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide typically involves the condensation of 2-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-methylpropyl isocyanate to form the urea derivative. Finally, the thienylacetamide moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide
- N-(1-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}-2-methylpropyl)-2-phenylacetamide
Uniqueness
N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is unique due to its specific structural features, such as the thienylacetamide moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H23N3O3S |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide |
InChI |
InChI=1S/C19H23N3O3S/c1-13(2)18(21-17(23)11-15-8-6-10-26-15)19(24)22-20-12-14-7-4-5-9-16(14)25-3/h4-10,12-13,18H,11H2,1-3H3,(H,21,23)(H,22,24)/b20-12- |
Clave InChI |
ZSCWRUPPVWQKHT-NDENLUEZSA-N |
SMILES |
CC(C)C(C(=O)NN=CC1=CC=CC=C1OC)NC(=O)CC2=CC=CS2 |
SMILES isomérico |
CC(C)C(C(=O)N/N=C\C1=CC=CC=C1OC)NC(=O)CC2=CC=CS2 |
SMILES canónico |
CC(C)C(C(=O)NN=CC1=CC=CC=C1OC)NC(=O)CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-CHLOROPHENYL)-2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE](/img/structure/B313195.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B313196.png)
![propan-2-yl {(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B313199.png)
![2-(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B313200.png)
![propan-2-yl [(5E)-5-{[1-(2-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B313201.png)
![propan-2-yl [(5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B313202.png)
![Isopropyl [5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B313204.png)
![Isopropyl (2,4-dioxo-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B313206.png)
![N-(4-ethoxyphenyl)-2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B313207.png)
![N-(2,4-dimethylphenyl)-2-{5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B313210.png)
![3-(2-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B313212.png)
![(2Z,5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B313215.png)
![(5E)-3-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B313216.png)

